Cas no 834907-57-2 (4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde)

4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde structure
834907-57-2 structure
Product name:4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde
CAS No:834907-57-2
MF:C16H14O3Br2
MW:414.089
MDL:MFCD01123251
CID:3057470
PubChem ID:4766599

4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde
    • Z2050001041
    • AKOS000290603
    • STK348889
    • C16H14Br2O3
    • CS-0350049
    • 2,3-dibromo-5-ethoxy-4-phenylmethoxybenzaldehyde
    • EN300-228069
    • BBL039548
    • 834907-57-2
    • MDL: MFCD01123251
    • Inchi: InChI=1S/C16H14Br2O3/c1-2-20-13-8-12(9-19)14(17)15(18)16(13)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
    • InChI Key: CZYCQULYMNTUNF-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 413.92892Da
  • Monoisotopic Mass: 411.93097Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 35.5Ų

4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-228069-0.1g
4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde
834907-57-2 95%
0.1g
$66.0 2024-06-20
Enamine
EN300-228069-5.0g
4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde
834907-57-2 95%
5.0g
$743.0 2024-06-20
abcr
AB498137-250 mg
4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde
834907-57-2
250MG
€176.40 2022-03-24
Enamine
EN300-228069-0.05g
4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde
834907-57-2 95%
0.05g
$42.0 2024-06-20
Enamine
EN300-228069-0.25g
4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde
834907-57-2 95%
0.25g
$92.0 2024-06-20
Enamine
EN300-228069-0.5g
4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde
834907-57-2 95%
0.5g
$175.0 2024-06-20
Enamine
EN300-228069-1g
4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde
834907-57-2
1g
$256.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1420719-250mg
4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde
834907-57-2 95%
250mg
¥2318.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1420719-2.5g
4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde
834907-57-2 95%
2.5g
¥13575.00 2024-07-28
Enamine
EN300-228069-5g
4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde
834907-57-2
5g
$743.0 2023-09-15

4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde Related Literature

Additional information on 4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde

Chemical Profile of 4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde (CAS No. 834907-57-2)

4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde, identified by its unique Chemical Abstracts Service (CAS) number 834907-57-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of aromatic aldehydes, characterized by the presence of a benzaldehyde core functional group, which is further modified by bromine substituents at the 2 and 3 positions, an ethoxy group at the 5 position, and a benzyloxy moiety at the 4 position. The structural complexity of this molecule not only makes it a subject of interest for chemists exploring novel synthetic pathways but also positions it as a potential building block for more complex pharmacologically active agents.

The synthesis of 4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The introduction of bromine atoms into the aromatic ring, for instance, requires precise control over reaction conditions to achieve regioselectivity, often necessitating the use of specialized catalysts or halogenation reagents. Similarly, the placement of the ethoxy and benzyloxy groups demands careful consideration to avoid unwanted side reactions. These synthetic challenges make 4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde a valuable compound for researchers studying advanced techniques in organic synthesis.

Recent advancements in medicinal chemistry have underscored the importance of aromatic aldehydes as scaffolds for drug discovery. The bromine substituents in 4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde are particularly noteworthy, as they provide numerous opportunities for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive molecules. The presence of both ethoxy and benzyloxy groups also enhances the compound's reactivity, making it a versatile intermediate for designing molecules with tailored properties.

In the realm of pharmacological research, 4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde has been explored for its potential applications in developing novel therapeutic agents. The structural features of this compound suggest that it may exhibit interactions with biological targets such as enzymes or receptors, which could lead to applications in areas like anti-inflammatory or anticancer therapies. While specific research outcomes may vary depending on ongoing studies, the inherent properties of 4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde make it an attractive candidate for further investigation.

The benzyloxy group in 4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde is particularly interesting from a chemical biology perspective. This moiety can influence both the solubility and metabolic stability of derivative compounds, factors that are critical for drug development. By serving as a linker between different pharmacophoric units, the benzyloxy group can help optimize drug-like properties such as bioavailability and target binding affinity. Researchers have leveraged similar strategies in designing small-molecule drugs where specific functional groups are used to modulate molecular behavior.

From an industrial standpoint, the production and handling of 4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde require adherence to stringent quality control measures to ensure consistency and purity. This is especially important given its potential applications in pharmaceuticals, where impurities can significantly impact efficacy and safety profiles. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to verify the compound's identity and purity before it is used in further synthetic or biological studies.

The role of computational chemistry in studying 4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde cannot be overstated. Molecular modeling tools have enabled researchers to predict how this compound might interact with biological targets at a molecular level. By simulating these interactions computationally, scientists can gain insights into potential drug mechanisms and optimize molecular design before conducting expensive wet-lab experiments. This approach aligns with broader trends in drug discovery that emphasize interdisciplinary collaboration between chemists, biologists, and computer scientists.

The future prospects for 4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde appear promising as new synthetic methodologies continue to emerge. Innovations such as flow chemistry and photoredox catalysis offer exciting possibilities for streamlining its synthesis while improving yields and selectivity. Additionally, advances in green chemistry principles may lead to more sustainable production processes that minimize waste and hazardous byproducts.

In conclusion,4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde (CAS No. 834907-57-2) stands out as a versatile and intriguing compound with significant potential in pharmaceutical research and industrial applications. Its complex structure provides ample opportunities for further functionalization through sophisticated synthetic techniques while its inherent properties make it suitable for exploring novel therapeutic strategies. As research progresses,4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde is likely to play an increasingly important role in shaping future developments within medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:834907-57-2)4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde
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Purity:99%/99%
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